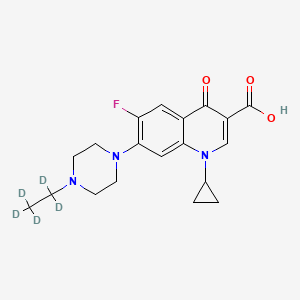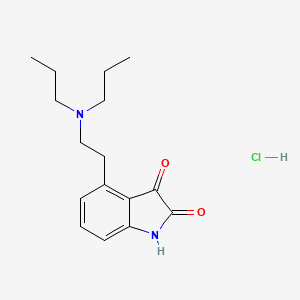
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride” is a compound related to Ropinirole . It is also known as Ropinirole Related Compound B . The empirical formula of this compound is C16H22N2O2 · HCl .
Molecular Structure Analysis
The molecular formula of “4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride” is C16H22N2O2 · HCl . This indicates that the molecule consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and one chloride atom .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride” is 310.82 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Synthesis of Ellipticine Quinone : A study by Ramkumar and Nagarajan (2014) describes a method to prepare 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which can be converted into 2-isonicotinoyl-1H-indole-3-carboxylic acid, a key intermediate for the synthesis of ellipticine quinone (Ramkumar & Nagarajan, 2014).
Formation of Indoline Derivatives : Kollenz (1978) conducted a study on Fischer-Indole Umlagerung reactions with cyclic oxalyl compounds, leading to various indoline derivatives, demonstrating the utility of indoline compounds in organic synthesis (Kollenz, 1978).
Anticancer Applications : Abdel‐Aziz et al. (2013) reported the synthesis of novel indoline-2,3-dione derivatives that showed significant activity against colon cancer and leukemia cell lines, highlighting their potential in anticancer therapy (Abdel‐Aziz et al., 2013).
Corrosion Inhibition : Tribak, Skalli, and Senhaji (2020) explored the use of indoline-2,3-dione derivatives as corrosion inhibitors for mild steel in hydrochloric acid, which is significant for industrial applications (Tribak, Skalli, & Senhaji, 2020).
Antimicrobial Agents : El-Gendy et al. (1995) synthesized quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residue, which exhibited notable antimicrobial activity against various bacterial species (El-Gendy et al., 1995).
Identification of Impurities in Pharmaceuticals : Sahasrabuddhey et al. (2007) identified impurities in ropinirole hydrochloride, including 4-[2-(diropylamino) ethyl]-1H-indol-2,3-dione hydrochloride, demonstrating the compound's relevance in pharmaceutical quality control (Sahasrabuddhey et al., 2007).
Propiedades
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13;/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZLVYBTACOVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176651 |
Source


|
| Record name | SKF-96266 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride | |
CAS RN |
221264-21-7 |
Source


|
| Record name | SKF-96266 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221264217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF-96266 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-96266 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5813P055K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

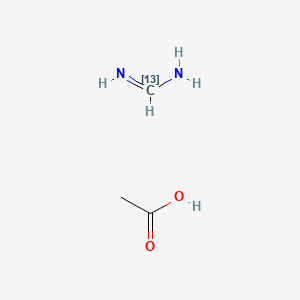
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

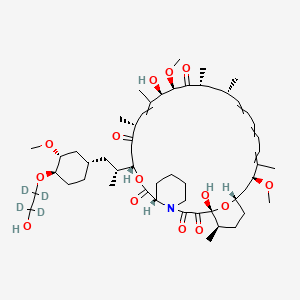
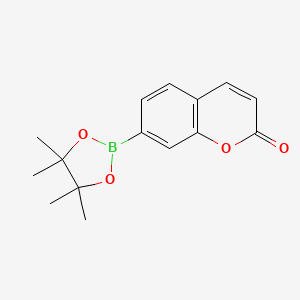
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)

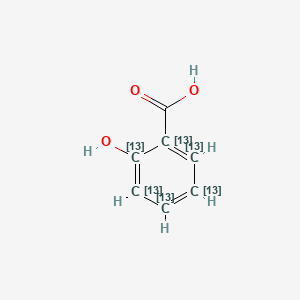


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)
